![molecular formula C15H28N2O2 B6358039 tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate CAS No. 1781848-83-6](/img/structure/B6358039.png)
tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate is a chemical compound with the CAS Number: 1781848-83-6 . It has a molecular weight of 268.4 . The IUPAC name for this compound is tert-butyl 3-azaspiro[5.5]undec-9-ylcarbamate . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-4-6-15(7-5-12)8-10-16-11-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
Synthetic Phenolic Antioxidants and Environmental Impact
Research into synthetic phenolic antioxidants (SPAs), including compounds like tert-butyl derivatives, has highlighted their widespread use in various industries to retard oxidative reactions and extend product shelf life. Studies have found SPAs in different environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Toxicity studies suggest some SPAs may cause hepatic toxicity, endocrine disrupting effects, or carcinogenicity. Future research directions include investigating the contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and developing SPAs with low toxicity and migration ability to decrease environmental pollution risks (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether
The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor provides insights into the degradation of air toxics. This method demonstrates the feasibility of applying radio frequency (RF) plasma for decomposing and converting MTBE into simpler compounds, which might have implications for the degradation of related tert-butyl compounds in environmental settings (Hsieh et al., 2011).
Polymer Membranes for Fuel Additive Purification
The use of polymer membranes for the purification of fuel oxygenate additives, particularly for methanol/methyl tert-butyl ether (MTBE) separation via pervaporation, highlights the significance of membrane technology in industrial applications. This review focuses on the analysis of various polymer membranes and their efficiency for the separation of azeotropic mixtures, indicating the potential for similar applications in separating other carbamate-related compounds (Pulyalina et al., 2020).
Nonchromatographic Bioseparation Processes
Three-phase partitioning (TPP) has emerged as a novel nonchromatographic bioseparation technology for extracting, separating, and purifying bioactive molecules, which could be applied in food, cosmetics, and medicine. This review discusses TPP's separation process, including partitioning mechanisms and applications for separating protein, enzyme, plant oil, polysaccharide, and other small molecule organic compounds. The potential for TPP in producing and separating various bioactive molecules, including those related to carbamates, presents a significant area for future research (Yan et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315 and H319 , which indicate that it causes skin irritation and serious eye irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
tert-butyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-12-4-6-15(7-5-12)8-10-16-11-9-15/h12,16H,4-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVZUTHBNRPLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-azaspiro[5.5]undecan-9-yl}carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)
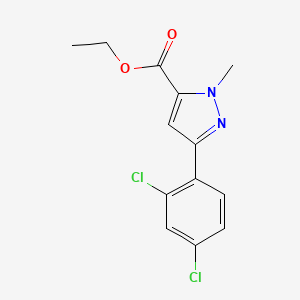


![t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B6357995.png)
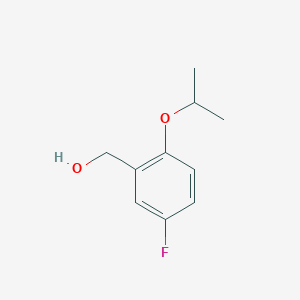

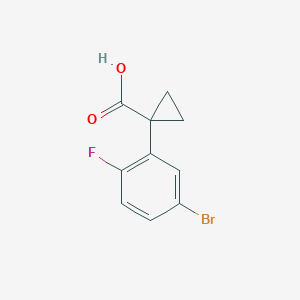
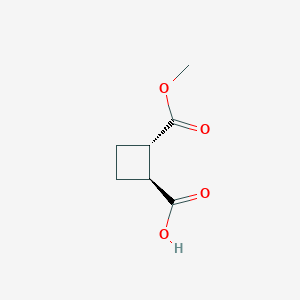
![t-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)
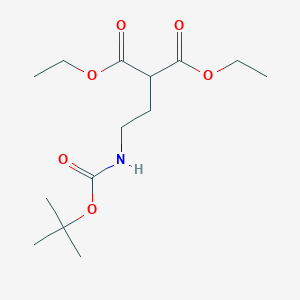
![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)